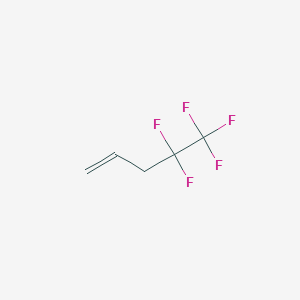

4,4,5,5,5-Pentafluoropent-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5,5,5-Pentafluoropent-1-ene (C₅H₅F₅) is a fluorinated alkene characterized by five fluorine atoms substituted at the 4th and 5th carbon positions of a pentene backbone. This compound is primarily utilized as a critical intermediate in pharmaceutical synthesis, notably in the production of Fulvestrant, a selective estrogen receptor degrader (SERD) used in hormone receptor-positive breast cancer therapy . Its derivatives, such as sulfonyl and sulfinyl nonyl esters, are integral to the molecular structure of antiestrogen drugs like ICI 182780 .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropent-1-ene typically involves the reaction of pentafluoroethyl iodide with allyl acetate or allyl alcohol under specific conditions. For example, one method involves reacting pentafluoroethyl iodide with allyl acetate to generate 2-iodo-4,4,5,5,5-pentafluoro-2-pentyl acetate, which is then reduced and hydrolyzed to obtain the desired product . Another method involves the reaction of pentafluoroethyl iodide with allyl alcohol, followed by reduction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropent-1-ene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like organic peroxides, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pentafluoropentanol, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,4,5,5,5-Pentafluoropent-1-ene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropent-1-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Alkenes

Fluorination Pattern and Molecular Structure

Fluorinated alkenes vary significantly in fluorine substitution, which directly impacts their chemical reactivity and physical properties.

Key Observations :

- Increasing fluorine content correlates with higher molecular weight and density (e.g., C₉F₁₈ in has a density of 1.674 g/cm³).

- The position of fluorine substitution affects reactivity. For example, terminal alkenes like this compound are more reactive in addition reactions compared to internal alkenes.

Research Findings and Data Highlights

Thermal and Physical Properties

- Boiling Points : Perfluorinated compounds exhibit higher boiling points due to increased molecular weight and fluorine’s electronegativity. For example, C₉F₁₈ boils at 141.6°C , whereas less-fluorinated analogs like this compound likely have lower boiling points.

- Density: Fluorine substitution elevates density; C₉F₁₈ has a density of 1.674 g/cm³ , significantly higher than non-fluorinated hydrocarbons.

Reactivity

- Electrophilic Additions: The electron-withdrawing effect of fluorine reduces electron density in the alkene, making this compound less reactive toward electrophiles compared to non-fluorinated alkenes.

- Stability : Perfluorinated compounds (e.g., C₉F₁₈) are chemically inert and resistant to oxidation, making them suitable for harsh environments .

Biological Activity

4,4,5,5,5-Pentafluoropent-1-ene is a fluorinated alkene with potential applications in various fields including medicinal chemistry and materials science. Its unique structure imparts distinct chemical properties that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

This compound (C5F5H) is characterized by the presence of five fluorine atoms and a double bond in its structure. The fluorination enhances its stability and lipophilicity, potentially affecting its interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its cytotoxicity and antimicrobial properties. Studies have shown varying degrees of activity against different cell lines and microorganisms.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma) and PC-3 (prostate carcinoma).

- Findings : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| A549 | 12.3 |

| PC-3 | 23.8 |

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its cytotoxic effects, this compound has been investigated for its antimicrobial properties:

- Microorganisms Tested : Various Gram-positive and Gram-negative bacteria.

- Results : The compound displayed notable antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Microorganism | MIC Value (µg/ml) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

The mechanism underlying the biological activity of this compound is hypothesized to involve disruption of cellular membranes and interference with metabolic pathways in target cells. The high electronegativity of fluorine atoms may enhance binding interactions with key cellular components.

Case Studies

Case Study 1 : A study conducted on the effect of fluorinated alkenes on cancer cell lines demonstrated that compounds similar to this compound showed enhanced apoptosis in A549 cells through activation of intrinsic apoptotic pathways.

Case Study 2 : In a comparative study of antimicrobial agents against Pseudomonas aeruginosa and Staphylococcus aureus, this compound exhibited superior efficacy compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,5,5,5-pentafluoropent-1-ene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of fluorinated alkenes typically involves catalytic fluorination or dehydrohalogenation. For analogous compounds like ethyl 4,4,5,5,5-pentafluoropent-2-enoate, reactions are conducted under inert atmospheres (N₂ or Ar) using Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity . Optimization includes controlling solvent polarity (e.g., CH₂Cl₂) and reaction temperature (room temperature to 60°C). Yield improvements are achieved via stoichiometric adjustments of fluorinating agents (e.g., Selectfluor®) and purification by fractional distillation or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine environments and alkene geometry. For example, ¹⁹F NMR distinguishes between equivalent and non-equivalent fluorine atoms, while ¹H NMR reveals coupling patterns (e.g., vicinal coupling in alkenes). Mass spectrometry (EI or ESI-MS) provides molecular ion peaks and fragmentation patterns. IR spectroscopy confirms functional groups (e.g., C=C stretching at ~1650 cm⁻¹). These methods are validated against synthesized fluorinated esters and phthalocyanines in prior studies .

Advanced Research Questions

Q. What factors influence the regioselectivity of hydrogermylation reactions involving fluorinated acetylenic esters, and how do these insights apply to analogous alkenes?

- Methodological Answer : Regioselectivity in hydrogermylation of fluorinated alkynes (e.g., ethyl 4,4,5,5,5-pentafluoropent-2-ynoate) is governed by catalyst bulkiness and electronic effects. Bulky ligands (e.g., Ph₃GeH) favor cis-addition (>90% yield), while less bulky catalysts (e.g., Bu₃GeH) reduce stereoselectivity . For alkenes like this compound, similar principles apply: electron-withdrawing fluorine atoms direct nucleophilic attacks to β-positions. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals and charge distribution .

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions, and what experimental validations are required?

- Methodological Answer : Density functional theory (DFT) calculations assess frontier orbital energies (HOMO/LUMO) to predict diene/dienophile compatibility. For fluorinated alkenes, electron-deficient dienophiles (e.g., maleic anhydride) exhibit enhanced reactivity due to lowered LUMO energies. Experimental validation involves kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR) and isolating cycloadducts for X-ray crystallography. Comparative data from NIST’s thermochemical databases ensure accuracy in computational predictions .

Q. What role does this compound play in the synthesis of fluorinated phthalocyanines, and how does its structure affect material properties?

- Methodological Answer : As a precursor, fluorinated alkenes are functionalized into phthalonitrile derivatives (e.g., 4-[(4,4,5,5,5-pentafluoropentyl)oxy]phthalonitrile) for cyclotetramerization into phthalocyanines. Fluorine substituents enhance thermal stability (TGA analysis shows decomposition >300°C) and optical properties (e.g., red-shifted Q-bands in UV-Vis). These materials are characterized via MALDI-TOF-MS and cyclic voltammetry to confirm electronic effects .

Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

- Methodological Answer : Stability studies on similar fluorinated alkenes (e.g., 3,3,4,4,4-pentafluorobut-1-ene) show degradation via radical pathways in polar solvents (e.g., DMSO). Storage in non-polar solvents (hexane or toluene) at -20°C under argon minimizes decomposition. Accelerated aging tests (e.g., 40°C for 72 hours) coupled with GC-MS monitoring quantify degradation products like HF and oligomers .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported regioselectivity for fluorinated alkene reactions under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from differences in catalyst steric bulk or solvent polarity. For example, AlCl₃-catalyzed hydrogermylation of ethyl 4,4,5,5,5-pentafluoropent-2-ynoate yields >90% cis-product, while Bu₃GeH reduces selectivity to ~70% . Systematic studies using controlled variables (catalyst, solvent, temperature) and kinetic isotope effects (KIE) clarify mechanistic pathways. Cross-referencing with crystallographic data (CCDC) validates structural assignments .

Properties

CAS No. |

135671-20-4 |

|---|---|

Molecular Formula |

C5H5F5 |

Molecular Weight |

160.08 g/mol |

IUPAC Name |

4,4,5,5,5-pentafluoropent-1-ene |

InChI |

InChI=1S/C5H5F5/c1-2-3-4(6,7)5(8,9)10/h2H,1,3H2 |

InChI Key |

GKPZANQOXYXTKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.